メチルイソインドリン-4-カルボン酸塩酸塩

概要

説明

Methyl isoindoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO₂. It is a white crystalline solid that is soluble in water and methanol. This compound is often used as a synthetic intermediate in various chemical reactions and has applications in medicinal chemistry and material science .

科学的研究の応用

Methyl isoindoline-4-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a starting material for the synthesis of new drug candidates, particularly those targeting neurological and psychiatric disorders.

Material Science: The compound’s properties make it suitable for exploration in material science applications, such as the development of new polymers and coatings.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

作用機序

Target of Action

Methyl Isoindoline-4-carboxylate Hydrochloride is a synthetic intermediate used in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . This compound is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives . These derivatives are known to have various therapeutic applications .

Mode of Action

It is known to be a key intermediate in the synthesis of aminoalkylbenzoic acid derivatives . These derivatives interact with their targets to exert their therapeutic effects.

Biochemical Pathways

The aminoalkylbenzoic acid derivatives synthesized using this compound are known to be involved in various biochemical pathways related to their therapeutic applications .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.52 cm/s .

Result of Action

The aminoalkylbenzoic acid derivatives synthesized using this compound are known to have therapeutic effects in the treatment of faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, neuropathic pain, neuropathological disorders, and sleep disorders .

Action Environment

It is recommended that the compound be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl isoindoline-4-carboxylate hydrochloride typically involves the esterification of isoindoline-4-carboxylic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl isoindoline-4-carboxylate hydrochloride may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions

Methyl isoindoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different isoindoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

類似化合物との比較

Similar Compounds

Isoindoline-4-carboxylic acid: A precursor in the synthesis of Methyl isoindoline-4-carboxylate hydrochloride.

Methyl isoindoline-3-carboxylate: A similar compound with a different substitution pattern on the isoindoline ring.

Ethyl isoindoline-4-carboxylate: An analog with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl isoindoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive molecules and materials.

生物活性

Methyl isoindoline-4-carboxylate hydrochloride (MIH) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Methyl isoindoline-4-carboxylate hydrochloride has the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of approximately 213.66 g/mol. It appears as a white crystalline solid, soluble in water and methanol. Its unique isoindoline core structure contributes significantly to its biological activity.

MIH has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that MIH exhibits antimicrobial effects against certain pathogens.

- Neuropharmacological Potential : The compound's ability to cross the blood-brain barrier enhances its relevance in treating neurodegenerative disorders and other central nervous system-related conditions .

Cellular Effects

MIH influences several cellular processes:

- Cell Signaling Modulation : It can activate or inhibit specific receptors and enzymes, impacting downstream signaling pathways and gene expression.

- Gene Expression : MIH interacts with transcription factors, potentially altering the expression of genes involved in cellular metabolism and other critical functions.

The mechanism of action involves:

- Enzyme Interaction : MIH may inhibit enzymes involved in neurotransmitter synthesis, affecting neurotransmitter levels in the brain.

- Subcellular Localization : The compound can localize to organelles such as mitochondria or the nucleus, where it interacts with biomolecules to exert its effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic properties of MIH against various cancer cell lines. The following table summarizes IC50 values obtained from these studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl isoindoline-4-carboxylate hydrochloride | K562 (CML) | >1000 |

| Methyl isoindoline-4-carboxylate hydrochloride | HeLa (Cervical) | >1000 |

| Daunorubicin (Control) | K562 | 0.2 |

| Daunorubicin (Control) | HeLa | 0.4 |

These results indicate that while MIH shows limited cytotoxicity against K562 and HeLa cells, it serves as a valuable reference point for developing more potent derivatives .

Mechanistic Insights

Research has indicated that MIH may function as a histone deacetylase (HDAC) inhibitor. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can lead to reactivation of silenced tumor suppressor genes . The potential implications for treating cancers such as Hodgkin lymphoma have been highlighted in various studies .

Case Studies

- Neuroprotective Effects : A study explored MIH's neuroprotective effects in animal models of neurodegeneration. The compound demonstrated significant improvements in behavioral tests and reduced neuronal loss, suggesting its potential for treating conditions like Alzheimer's disease.

- Antiviral Activity : Preliminary investigations into MIH's antiviral properties revealed activity against certain viral strains, warranting further exploration into its mechanism of action and therapeutic applications.

特性

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOILCADGXBXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

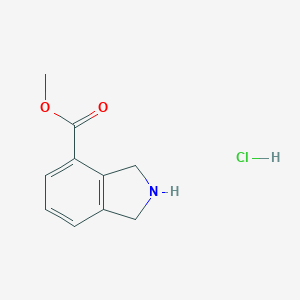

COC(=O)C1=CC=CC2=C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600398 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-90-5 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。